N-(4-isopropoxyphenyl)nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves strategic functionalization of the nicotinamide moiety to introduce various substituents, such as the 4-isopropoxyphenyl group. A common approach is through coupling reactions where the nicotinamide serves as a core structure to which various aryl groups can be attached using cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. For example, nicotinic acid derivatives have been synthesized to explore their herbicidal activity, showcasing the versatility of nicotinamide frameworks in synthesizing functional derivatives (Yu et al., 2021).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by the pyridine ring of nicotinamide, which plays a crucial role in its reactivity and interactions. The substitution at the 4-position, such as with an isopropoxyphenyl group, can significantly influence the compound's electronic properties and steric hindrance, affecting its binding and reactivity. Crystal structure analyses of similar compounds provide insights into their supramolecular arrangements and hydrogen bonding patterns, which are essential for understanding their behavior in different environments (de Souza et al., 2005).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions, including oxidation, reduction, hydrolysis, and conjugation, which can alter their physical and chemical properties. The presence of a substituent like the 4-isopropoxyphenyl group can influence these reactions by altering the electron density and steric environment around the nicotinamide ring. Studies on similar compounds, such as N-(4-hydroxyphenyl)retinamide, have shown their involvement in complex biological pathways, indicating the potential reactivity of N-(4-isopropoxyphenyl)nicotinamide in various chemical and biological contexts (Moon et al., 1979).
properties
IUPAC Name |
N-(4-propan-2-yloxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(2)19-14-7-5-13(6-8-14)17-15(18)12-4-3-9-16-10-12/h3-11H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSWWCGRVWETTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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